6-Methoxynaphthylglyoxal hydrate

説明

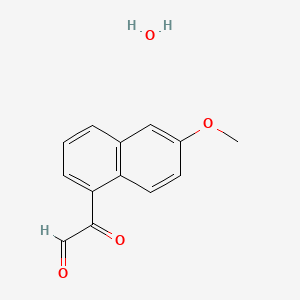

6-Methoxynaphthylglyoxal hydrate is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a glyoxal moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxynaphthylglyoxal hydrate typically involves the reaction of 6-methoxy-2-naphthyl ethanone with a catalyst in an organic solvent . Common catalysts used in this reaction include cuprous chloride and cuprous iodide, while solvents such as dimethyl sulfoxide and 1,4-dioxane are employed . The reaction is carried out under controlled conditions to ensure safety and stability, with oxygen or air used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Recrystallization techniques using solvents like ethyl acetate, absolute ethyl alcohol, and methanol are employed to refine the product .

化学反応の分析

Types of Reactions

6-Methoxynaphthylglyoxal hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the glyoxal moiety to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Synthetic Chemistry Applications

Multicomponent Reactions

6-Methoxynaphthylglyoxal hydrate serves as a crucial building block in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently. These reactions allow for the assembly of multiple components into a single product in a one-pot process, significantly enhancing synthetic efficiency and reducing waste. For instance, it has been utilized in the synthesis of heterocycles, which are vital in drug discovery due to their diverse biological activities .

Heterocycle Formation

The compound has been employed in the formation of various heterocycles through reactions with different substrates. This includes the synthesis of oxygen-containing heterocycles, which are known for their biological activity. A notable example is the synthesis of pyranoquinolines that exhibit antimicrobial properties, highlighting the compound's role as a versatile reagent in organic synthesis .

Medicinal Applications

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity. For example, compounds derived from this glyoxal have shown effective inhibition against Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 μg/cm³. This suggests potential applications in developing new antibacterial agents .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Studies on related glyoxals have demonstrated promising results in treating various cancers, including acute myelocytic leukemia. The mechanism involves inducing apoptosis in cancer cells, showcasing the therapeutic potential of this class of compounds .

Case Study: Antimicrobial Activity

A study focused on synthesizing new derivatives from this compound reported enhanced activity against multiple bacterial strains compared to traditional antibiotics. The findings indicated that modifications to the naphthyl structure could lead to compounds with superior efficacy and lower resistance profiles.

| Compound Structure | MIC (μg/cm³) | Activity Type |

|---|---|---|

| 6-Methoxynaphthylglyoxal derivative | 32 | Antibacterial |

| Standard Antibiotic (Metronidazole) | 64 | Antibacterial |

Case Study: Anticancer Research

In clinical trials involving methylglyoxal derivatives, including those related to this compound, researchers observed a complete remission rate of 69% among patients with acute myelocytic leukemia. This underscores the compound's potential as an effective treatment option when used alone or in combination therapies .

作用機序

The mechanism of action of 6-Methoxynaphthylglyoxal hydrate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This property makes it valuable in studying protein interactions and modifications in biochemical research .

類似化合物との比較

Similar Compounds

6-Methoxy-2-naphthaldehyde: Similar in structure but lacks the glyoxal moiety.

6-Methoxy-1-naphthylamine: Contains an amine group instead of the glyoxal moiety.

6-Methoxy-2-naphthoic acid: Features a carboxylic acid group in place of the glyoxal moiety.

Uniqueness

6-Methoxynaphthylglyoxal hydrate is unique due to its glyoxal moiety, which allows it to participate in specific chemical reactions and interactions that other similar compounds cannot. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .

生物活性

6-Methoxynaphthylglyoxal hydrate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a derivative of naphthalene and glyoxal, characterized by a methoxy group attached to the naphthalene ring. Its structure can be represented as follows:

This compound exhibits properties typical of glyoxals, which are known for their reactivity and ability to form adducts with various biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Antioxidant Activity :

- The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

-

Anti-inflammatory Effects :

- Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.

- Antimicrobial Properties :

-

Cytotoxicity Against Cancer Cells :

- The compound has been investigated for its cytotoxic effects on cancer cell lines. It appears to induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapeutics.

Table 1: Biological Activities of this compound

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antioxidant Activity : In a controlled experiment involving human dermal fibroblasts, the compound was shown to significantly reduce oxidative stress markers after exposure to hydrogen peroxide . The results indicated a dose-dependent response, highlighting its potential as an antioxidant agent.

- Cancer Research : A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings suggested that the compound induced apoptosis via the mitochondrial pathway, with an IC50 value indicating effective concentration levels for therapeutic use .

- Antimicrobial Testing : In vitro assays demonstrated that this compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and E. coli. These results support its potential application as a natural preservative or therapeutic agent against bacterial infections .

特性

IUPAC Name |

2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3.H2O/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14;/h2-8H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFAHRRUWMTAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656970 | |

| Record name | (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172293-10-5 | |

| Record name | (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。